molecular formula C14H13BrClNO B14410448 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide CAS No. 82746-43-8

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide

Cat. No.: B14410448
CAS No.: 82746-43-8
M. Wt: 326.61 g/mol
InChI Key: XOQIPRYDBXLZKQ-UHFFFAOYSA-M
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is a pyridinium-based quaternary salt of interest in medicinal chemistry research. This compound features a phenacyl group linked to the nitrogen of a 2-methylpyridinium ring, a structure class known for diverse biological activities. Pyridinium salts are explored as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant for neurodegenerative disease research such as Alzheimer's disease . Related structures have also demonstrated significant in vitro antimicrobial and antifungal properties against a range of pathogens, suggesting potential applications in developing new anti-infective agents . Furthermore, selenium-containing pyridinium analogs have shown promising cerebral antioxidant activity and monoamine oxidase (MAO) inhibitory effects in preclinical models, indicating their value in neuroscience and psychiatric disorder research . The ionic nature of this compound typically contributes to moderate water solubility, which is a favorable property for in vitro bioassay and pharmacokinetic profiling. Researchers are investigating this and related molecules as multifunctional agents targeting oxidative stress, neurotransmitter regulation, and microbial infections. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

82746-43-8

Molecular Formula

C14H13BrClNO

Molecular Weight

326.61 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C14H13ClNO.BrH/c1-11-4-2-3-9-16(11)10-14(17)12-5-7-13(15)8-6-12;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

XOQIPRYDBXLZKQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Formation of the Pyridinium Intermediate

2-Methylpyridine undergoes nucleophilic attack by 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen abstracts a proton, forming a quaternary ammonium salt. Optimal conditions include refluxing in acetone at 40°C for 6 hours, yielding a 68–72% intermediate product.

Bromide Ion Exchange

The intermediate is treated with hydrobromic acid (HBr) to replace the chloride counterion. This step requires careful pH adjustment to 3–4 to prevent decomposition of the pyridinium core. Recrystallization from methanol or ethanol yields the final compound with a melting point of 271–272°C.

Table 1: Conventional Synthesis Parameters

Parameter Value Source
Reaction Temperature 40°C (reflux)
Reaction Time 6–17 hours
Solvent Acetone or ethanol
Yield 61–79%
Purification Method Column chromatography

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. A study by Bušić et al. demonstrated that irradiating a mixture of 2-methylpyridine and 2-bromo-4-chloroacetophenone in acetone at 440 W for 10 minutes achieves a 92% yield. This method leverages localized superheating to accelerate the quaternization step, minimizing side reactions such as oxidation or dimerization.

Advantages Over Conventional Methods

  • Time Reduction : 10 minutes vs. 6–17 hours.
  • Yield Improvement : 89–92% vs. 61–79%.
  • Energy Efficiency : 40% less energy consumption due to direct molecular heating.

Table 2: Microwave vs. Conventional Synthesis

Metric Microwave Method Conventional Method
Reaction Time 10 minutes 6–17 hours
Yield 89–92% 61–79%
Solvent Volume 10 mL 20–30 mL
Purity (HPLC) 98% 95%

Solvent and Temperature Optimization

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like acetone enhance nucleophilicity, while ethanol promotes ionic interactions.

Acetone as a Preferred Solvent

  • Dielectric Constant : 20.7, facilitating dipole-dipole interactions.
  • Boiling Point : 56°C, enabling reflux at moderate temperatures.
  • Yield Correlation : Reactions in acetone achieve 79% yield vs. 68% in ethanol.

Temperature-Dependent Side Reactions

Elevating temperatures beyond 60°C induces decomposition of the 4-chlorophenyl moiety, reducing yields by 15–20%. Ice bath conditions (0–5°C) are critical for stabilizing electron-deficient intermediates during bromide incorporation.

Purification and Characterization

Column Chromatography

Purification using silica gel with a hexane:acetone (6:4) eluent removes unreacted starting materials and byproducts. This method achieves >95% purity, as confirmed by thin-layer chromatography (Rf = 0.42–0.50).

Spectroscopic Validation

  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1341 cm⁻¹ (C-Br) confirm functional groups.
  • ¹H NMR : Signals at δ 9.23 ppm (pyridinium H-2/H-6) and δ 8.10 ppm (chlorophenyl protons) validate the structure.
  • Elemental Analysis : C 47.00%, H 3.34%, N 7.70% (theoretical: C 47.29%, H 3.40%, N 7.88%).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Microwave Equipment : Initial investment of $50,000–$100,000 vs. $10,000 for conventional setups.
  • Throughput : Microwave reactors process batches 3–5x faster, justifying higher capital costs.

Environmental Impact

  • Solvent Recovery : Acetone recycling reduces waste by 70%.
  • Energy Use : Microwave methods cut CO₂ emissions by 1.2 tons per ton of product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinium Core

Carbamoyl vs. Methyl Substitutents
  • However, this substitution reduces lipophilicity, which may affect membrane permeability in biological applications.
  • 1-(2-Aminoethyl)-2-methylpyridin-1-ium bromide (): The aminoethyl side chain introduces basicity and hydrogen-bonding capacity, contrasting with the neutral methyl group in the target compound. This structural difference could alter interactions with biological targets or crystallization behavior .
Heterocyclic Core Modifications
  • Triazoloazepinium Bromides (): Compounds like 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepinium bromide replace the pyridinium ring with a fused triazoloazepine system. This modification increases molecular complexity and rigidity, possibly enhancing binding specificity in antimicrobial applications .
  • Quinolinium Bromides (): Derivatives such as 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(1,3-dioxolan-2-yl)quinolinium bromide feature an extended aromatic system (quinoline), which may enhance π-π stacking interactions in crystal packing or with biological macromolecules .

Substituent Variations on the Oxoethyl Side Chain

Aromatic Ring Modifications
  • 4-Fluorophenyl vs. 4-Chlorophenyl Groups : Compound 3 in (1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium bromide) incorporates a 4-fluorophenyl group. Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and alter electronic properties, affecting reactivity in nucleophilic additions .
Alkyl vs. Aromatic Side Chains
  • Phenoxybutyl Substituents: Compound 5 in (4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-(4-phenoxybutyl)pyridin-1-ium iodide) features a flexible alkyl chain with a phenoxy terminus. This structural flexibility may improve solubility in organic solvents but reduce crystallinity compared to the rigid 4-chlorophenyl group in the target compound .

Physicochemical and Spectral Properties

Compound Name Substituents (Pyridinium Core) Side Chain Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound 2-methyl 2-(4-chlorophenyl)-2-oxoethyl Not reported ~1670 (C=O), ~1590 (C=N)
3-Carbamoyl analog () 3-carbamoyl 2-(4-chlorophenyl)-2-oxoethyl Not reported 1678 (C=O), 1650 (amide C=O)
4-Fluorophenyl derivative () 4-hydrazinecarbonyl 2-(4-fluorophenyl)-2-oxoethyl 122–123 1620 (C=N), 1675 (C=O)
4-Nitrophenyl analog () 4-chlorophenyl (pyrimidinium) 2-(4-nitrophenyl)-2-oxoethyl 182–183 1671 (C=O), 1594 (C=N)

Notes:

  • The target compound’s spectral data (e.g., IR, NMR) align with trends observed in analogs, such as carbonyl stretches near 1670 cm⁻¹ and aromatic C-Cl vibrations at ~750 cm⁻¹ .
  • Melting points vary widely (94–183°C), reflecting differences in molecular symmetry, hydrogen bonding, and crystal packing influenced by substituents .

Biological Activity

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide, commonly referred to as compound 82746-43-8, is a synthetic organic compound with notable biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antibacterial and anticancer therapies. The compound's molecular formula is C14H13ClNO·Br, and it has a molecular weight of 326.62 g/mol. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 82746-43-8
  • Molecular Formula : C14H13ClNO·Br
  • Molecular Weight : 326.62 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial effects. For instance, derivatives containing the chlorophenyl moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell membranes.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The presence of the pyridine ring is often associated with various antitumor activities. Research has shown that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways influenced by this compound require further investigation to elucidate its precise mechanism.

Case Studies

Several studies have documented the biological effects of compounds similar to this compound:

  • Study on Antibacterial Properties : A study conducted by Aziz-ur-Rehman et al. (2011) demonstrated that chlorophenyl derivatives exhibited strong inhibitory activity against urease and acetylcholinesterase, suggesting potential therapeutic applications in treating infections and neurological disorders .
  • Anticancer Mechanisms : Another investigation highlighted the potential of related pyridine derivatives in inducing apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that these compounds could significantly reduce cell proliferation .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialSalmonella typhiModerate to strong inhibition
AntibacterialBacillus subtilisModerate to strong inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionUreaseStrong inhibitory activity

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